molecular formula C9H7NO4 B2430329 6-Methoxybenzo[d]isoxazole-3-carboxylic acid CAS No. 28691-48-7

6-Methoxybenzo[d]isoxazole-3-carboxylic acid

Cat. No. B2430329
CAS RN: 28691-48-7
M. Wt: 193.158
InChI Key: CFAGLVIVPXRGPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-Methoxybenzo[d]isoxazole-3-carboxylic acid” is a chemical compound with the molecular formula C9H7NO4 . It is a derivative of benzo[d]isoxazole-3-carboxylic acid . This compound is often used in the field of chemistry for various purposes .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a benzo[d]isoxazole ring, a carboxylic acid group, and a methoxy group . The presence of these functional groups gives the compound its unique chemical properties .


Physical And Chemical Properties Analysis

“this compound” is a white solid . It has a molecular weight of 193.16 . The InChI code of the compound is 1S/C9H7NO4/c1-13-5-2-3-6-7(4-5)14-10-8(6)9(11)12/h2-4H,1H3,(H,11,12) .

Scientific Research Applications

Methodological Developments and Chemical Synthesis

  • Directed ortho-metalation of unprotected benzoic acids led to the one-pot preparation of various 3- and 6-substituted 2-methoxybenzoic acids, demonstrating a methodology for synthesizing structurally similar compounds, potentially including 6-Methoxybenzo[d]isoxazole-3-carboxylic acid, which might be useful for various applications in medicinal chemistry (Nguyen, Mortier, & Castanet, 2006).
  • The first synthesis of isoxazole-4-carboxylic acid derivatives through a domino isoxazole-isoxazole isomerization was reported, suggesting potential methodologies for the synthesis and transformation of compounds structurally related to this compound (Serebryannikova, Galenko, Novikov, & Khlebnikov, 2019).

Biological Activity and Applications

  • The microwave-assisted 1,3-dipolar cycloaddition methodology was utilized to synthesize various isoxazoline compounds, which were rapidly transformed into biologically active γ-lactone carboxylic acids. This indicates the potential of using similar methodologies for the synthesis and exploration of the biological activities of this compound and its derivatives (Denton, Urquilla, Merrer, & Sumner, 2021).
  • Bismuth(III) complexes of various substituted benzoic acids were synthesized and characterized for their anti-Leishmanial activity. This indicates the potential use of this compound in synthesizing metal complexes for biological applications (Andrews, Frank, Junk, Kedzierski, Kumar, & Maclellan, 2011).

Material Science and Encapsulation

  • The encapsulation of vanillic acid into layered double hydroxide to produce nanohybrids was successfully achieved, suggesting the potential of similar compounds like this compound in nanotechnology and flavor molecule encapsulation (Hong, Oh, & Choy, 2008).

properties

IUPAC Name

6-methoxy-1,2-benzoxazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4/c1-13-5-2-3-6-7(4-5)14-10-8(6)9(11)12/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFAGLVIVPXRGPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=NO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.